6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives are heterocyclic molecules that enclose fused pyridine and pyrimidine rings . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds, such as pyrido[2,3-d]pyrimidine-2,4-dione derivatives, has been reported . These compounds were synthesized and characterized using IR, 1H, 13C NMR, and Mass spectral techniques .Scientific Research Applications
One-Pot Synthesis Techniques
A significant focus has been on developing efficient synthesis methods for pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives. For instance, Cho et al. (2003) described a one-pot synthesis technique that efficiently yields pyrido[2,3-b][1,4]oxazin-2-ones by annulating N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, showcasing the Smiles rearrangement and subsequent cyclization as key steps (Cho et al., 2003). Similarly, Kumar et al. (2011) developed a one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines, highlighting the electrophilic interaction of iodine with N-alkyl-1,4-dihydropyridine as a critical step (Kumar et al., 2011).
Synthesis of Bicyclic and Tricyclic Systems
Research by Sandford et al. (2014) demonstrated the synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems via annelation reactions with highly fluorinated pyridine derivatives, indicating the versatility of these compounds in forming complex heterocyclic systems (Sandford et al., 2014). This approach underscores the potential of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives in synthesizing new pharmaceutical compounds with varied biological activities.
Green Synthesis Methods
Moreover, Reddy et al. (2017) described a green and efficient synthesis method for isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones using task-specific ionic liquid [HMIm]BF4 as a solvent, emphasizing the environmental benefits of such approaches (Reddy et al., 2017). This highlights the ongoing efforts to develop more sustainable and eco-friendly synthetic methods in the field of organic chemistry.
Mechanism of Action
Properties
IUPAC Name |
6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPXLXJNTXAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673653 | |
Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-25-5 | |
Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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